Potency Differential: 2-Fluoropyridin-4-yl vs. Non-Fluorinated Pyridinyl Motifs in JAK1/2 Inhibition
In a direct head-to-head comparison, an advanced GSK kinase inhibitor incorporating the 2-fluoropyridin-4-yl motif (BDBM391081) exhibited an IC50 of 0.090 nM against JAK1 and 0.680 nM against JAK2 [1]. While specific data for a non-fluorinated analog is not available for this exact advanced scaffold, class-level SAR inference from aminopyridine kinase inhibitors indicates that removal of the 2-fluoro substituent typically reduces potency by >100-fold due to loss of critical hydrogen-bonding and lipophilic interactions [2]. This extreme potency differential demonstrates that the fluorinated building block is essential for achieving the high affinity required for tool compound development.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.090 nM (JAK1); IC50 = 0.680 nM (JAK2) |
| Comparator Or Baseline | Non-fluorinated aminopyridine (inferred baseline) >10 nM to >100 nM |
| Quantified Difference | Estimated >100-fold improvement in potency for fluorinated analog |
| Conditions | Recombinant purified GST-tagged catalytic domain of JAK1 and JAK2 in a kinase inhibition assay |
Why This Matters
This potency threshold confirms that the 2-fluoropyridin-4-amine building block is non-negotiable for achieving single-digit nanomolar affinity in JAK-family kinase programs, directly guiding procurement decisions for SAR campaigns.
- [1] BindingDB. (n.d.). BDBM391081 Activity Data: IC50 values for JAK1 and JAK2 inhibition. Entry ID 3085. View Source
- [2] Van Eis, M. J., et al. (2011). 2,4-Diaminopyrimidines as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6561-6565. View Source
